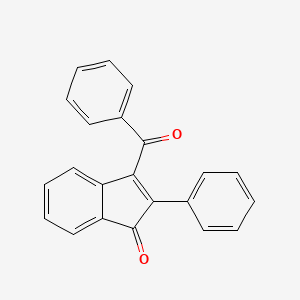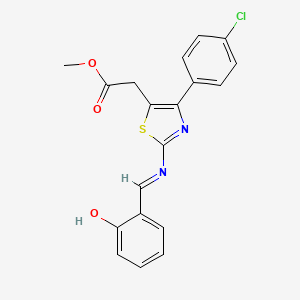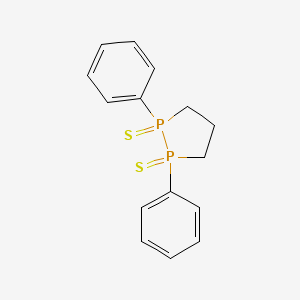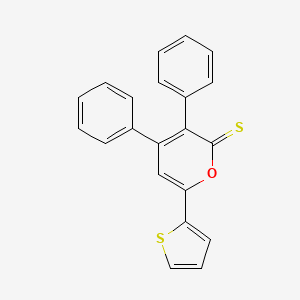
1H-Inden-1-one, 3-benzoyl-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Inden-1-one, 3-benzoyl-2-phenyl- is a chemical compound with the molecular formula C22H14O2 It is a derivative of indanone, characterized by the presence of benzoyl and phenyl groups attached to the indenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-1-one, 3-benzoyl-2-phenyl- can be achieved through several methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene. This reaction forms 1-substituted-1H-indene and 1-indanone products through a 1,5-hydrogen shift of an initial metal-vinylidene intermediate . Another method includes the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides .
Industrial Production Methods
Industrial production of 1H-Inden-1-one, 3-benzoyl-2-phenyl- typically involves large-scale cyclization reactions using robust catalysts and optimized reaction conditions to ensure high yields and purity. The use of nickel-catalyzed reductive cyclization of enones is also a viable method for industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Inden-1-one, 3-benzoyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Applications De Recherche Scientifique
1H-Inden-1-one, 3-benzoyl-2-phenyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Inden-1-one, 3-benzoyl-2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenyl-1-indanone: Similar in structure but lacks the benzoyl group, which may affect its reactivity and applications.
2,3-Dihydro-3-phenyl-1H-indene-1-one:
Uniqueness
1H-Inden-1-one, 3-benzoyl-2-phenyl- stands out due to its unique combination of benzoyl and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Propriétés
Numéro CAS |
72686-15-8 |
|---|---|
Formule moléculaire |
C22H14O2 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
3-benzoyl-2-phenylinden-1-one |
InChI |
InChI=1S/C22H14O2/c23-21(16-11-5-2-6-12-16)20-17-13-7-8-14-18(17)22(24)19(20)15-9-3-1-4-10-15/h1-14H |
Clé InChI |
CQUGEAIKCMEXID-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol](/img/structure/B14475587.png)
![Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane](/img/structure/B14475589.png)

![2,2-Dimethyl-4-(propan-2-yl)-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B14475610.png)




![2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14475631.png)


![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]-](/img/structure/B14475639.png)

